molecular formula C21H21N3O3 B11401335 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11401335
M. Wt: 363.4 g/mol
InChI Key: BEJHSQHDOCKSLX-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound characterized by its unique structure, which includes hydroxyphenyl, hydroxypropyl, and methylphenyl groups attached to a dihydropyrrolo[3,4-c]pyrazol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction: The hydroxyphenyl, hydroxypropyl, and methylphenyl groups are introduced through various substitution reactions, often using reagents like halides or organometallic compounds.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, nitrates, or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In materials science, the compound can be used in the development of novel polymers, coatings, and other advanced materials due to its structural properties.

Mechanism of Action

The mechanism by which 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the hydroxy groups may participate in hydrogen bonding with active sites of enzymes, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the hydroxypropyl and methylphenyl groups.

    5-(3-Hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the hydroxyphenyl group.

    3-(2-Hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Lacks the hydroxypropyl group.

Uniqueness

The presence of all three functional groups (hydroxyphenyl, hydroxypropyl, and methylphenyl) in 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one provides a unique combination of chemical properties, making it versatile for various applications. This structural complexity allows for more diverse interactions in biological systems and greater potential for modification in synthetic chemistry.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O3/c1-13-7-9-14(10-8-13)20-17-18(15-5-2-3-6-16(15)26)22-23-19(17)21(27)24(20)11-4-12-25/h2-3,5-10,20,25-26H,4,11-12H2,1H3,(H,22,23)

InChI Key

BEJHSQHDOCKSLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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